molecular formula C17H19N5O2 B2584320 4-[7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine CAS No. 338403-69-3

4-[7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine

Cat. No.: B2584320
CAS No.: 338403-69-3
M. Wt: 325.372
InChI Key: GJAAGHWHBIKINE-UHFFFAOYSA-N
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Description

4-[7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine is a high-purity chemical compound designed for research and development applications. This molecule features a 1,2,4-triazolo[1,5-a]pyrimidine (TP) core, a versatile scaffold noted for its similarity to purines, making it a candidate for investigation in enzyme inhibition studies, particularly against kinase targets like cyclin-dependent kinase 2 (CDK2) . The structural profile of the TP core also includes metal-chelating properties, which can be exploited in the design of novel therapeutic agents . Furthermore, derivatives of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold have demonstrated significant research value in antiviral drug discovery, having been explored as disruptors of protein-protein interactions in the RNA-dependent RNA polymerase (RdRP) of influenza viruses . The incorporation of the morpholine ring is a common strategy in medicinal chemistry to fine-tune the molecule's physicochemical properties and potentially enhance its solubility and metabolic stability . This combination of pharmacophores makes this compound a valuable building block for researchers in medicinal chemistry, specifically for those developing new agents in areas such as oncology and infectious diseases. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-[7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-13(24-14-5-3-2-4-6-14)15-7-8-18-16-19-17(20-22(15)16)21-9-11-23-12-10-21/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAAGHWHBIKINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC2=NC(=NN12)N3CCOCC3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine typically involves multiple steps. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . The reaction conditions often involve heating the reactants in toluene at elevated temperatures (e.g., 120°C) for a specified duration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-[7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4-[7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The pathways involved can include inhibition of signal transduction pathways or interference with DNA replication processes.

Comparison with Similar Compounds

Structural and Electronic Modifications

The triazolopyrimidine core is highly versatile, allowing substitutions at positions 2, 5, and 5. Key comparisons include:

Position 2 Modifications
  • Morpholine vs. Sulfonamide :
    • Morpholine-substituted derivatives (e.g., compound 1ab in ) exhibit higher melting points (mp 286°C) and enhanced solubility in polar solvents compared to sulfonamide analogs (e.g., 1k , mp 242–244°C) . This is attributed to the morpholine’s ability to form hydrogen bonds.
    • Sulfonamide derivatives (e.g., 8a–8f in ) show stronger herbicidal activity, likely due to their ability to inhibit acetolactate synthase (ALS), a key enzyme in plant biosynthesis .
Position 7 Modifications
  • Phenoxyethyl vs. In contrast, halogenated analogs (e.g., 1k, 1l with Cl substituents) exhibit higher reactivity in nucleophilic substitutions . Aryl-substituted derivatives (e.g., 1z with 4-ethoxyphenyl in ) show redshifted UV absorption (λmax 334 nm) compared to halogenated analogs (λmax 360 nm for 1k), indicating extended conjugation .
Position 5 Modifications
  • Phenyl vs. Heteroaryl Groups :
    • Phenyl-substituted triazolopyrimidines (e.g., 4 in ) are synthetically accessible (85% yield via POCl3-mediated chlorination) and serve as intermediates for further functionalization .
    • Pyridyl or indole substituents (e.g., 20–23 in ) enhance anticancer activity by targeting kinase enzymes .
Table 1: Key Properties of Selected Triazolopyrimidine Derivatives
Compound Substituents (Position) Melting Point (°C) Yield (%) UV λmax (nm) Bioactivity Source
Target Compound 7-(1-Phenoxyethyl), 2-morpholine Not reported Not reported Not reported Inferred: Anticancer
1k 7-(4-Cl-Ph), 2-sulfonamide 242–244 62 360 ALS inhibition
1z 7-(4-EtO-Ph), 2-sulfonamide 280–282 60 334 Not reported
4 () 7-Cl, 5-Ph 146–148 85 Not reported Herbicidal intermediate
23 () 2-morpholine, 5-indole Not reported Not reported Not reported Kinase inhibition
Key Observations :

Morpholine vs. Sulfonamide : Morpholine derivatives generally exhibit higher thermal stability (e.g., mp 286°C for 1ab vs. 242°C for 1k ) due to stronger intermolecular interactions .

Halogen vs. Aryl : Chlorinated analogs (1k , 1l ) show higher reactivity in cross-coupling reactions, whereas ethoxyphenyl derivatives (1z ) display better UV absorption for analytical applications .

Biological Activity

4-[7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine is a heterocyclic compound that exhibits a unique structural configuration conducive to various biological activities. This article explores its biological activity, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a triazolo-pyrimidine core substituted with a morpholine group and a phenoxyethyl moiety. Its molecular formula is C13H13N5OC_{13}H_{13}N_{5}O with a molecular weight of 255.28 g/mol. The presence of the morpholine group enhances solubility and may influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit significant biological activities:

  • Adenosine Receptor Antagonism : The compound acts as an antagonist at adenosine receptors, which are implicated in various physiological processes including inflammation and cancer progression. Its structural similarity to purines facilitates effective receptor binding .
  • Antiproliferative Effects : Studies have demonstrated that this compound can inhibit cyclin-dependent kinases (CDKs), essential for cell cycle regulation. This inhibition suggests potential applications in cancer therapy by preventing uncontrolled cell proliferation .
  • Cytokine Modulation : The compound has been evaluated for its effects on cytokine release in peripheral blood mononuclear cells (PBMCs). It was observed to significantly decrease the production of pro-inflammatory cytokines such as TNF-α and IL-6 .

Synthesis Methods

The synthesis of this compound typically involves:

  • Cyclization Reactions : A suitable hydrazine derivative reacts with a pyrimidine precursor under controlled conditions, often utilizing solvents like ethanol or DMF.
  • Purification Techniques : Post-synthesis purification is typically performed through recrystallization or chromatography to achieve high yield and purity .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar triazolo-pyrimidine derivatives:

StudyFindingsBiological Activity
Study AInhibition of CDKs in cancer cell linesAntiproliferative
Study BModulation of TNF-α and IL-6 in PBMCsAnti-inflammatory
Study CBinding affinity studies with adenosine receptorsReceptor antagonist

Example Case Study

In one study focusing on triazolo derivatives, compounds similar to this compound exhibited varying levels of antiproliferative activity against breast and lung cancer cell lines. The most potent derivatives showed IC50 values below 10 µM, indicating strong potential for further development as anticancer agents .

The mechanism by which this compound exerts its biological effects involves:

  • Receptor Binding : Interaction with adenosine receptors alters downstream signaling pathways associated with inflammation and tumor growth.
  • Enzyme Inhibition : By inhibiting CDKs, the compound disrupts cell cycle progression leading to apoptosis in cancer cells .

Q & A

Q. Advanced Mechanistic Studies

  • Molecular docking : Predict binding affinities to biological targets (e.g., viral proteases or kinases) using software like AutoDock Vina .
  • Kinetic assays : Measure enzyme inhibition (e.g., IC50_{50}) under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
  • Cellular assays : Use fluorescence-based reporters or Western blotting to validate target modulation in vitro .

How do substituents influence the compound’s biological activity?

Q. Advanced Structure-Activity Relationship (SAR)

  • Electron-withdrawing groups : Fluorine or chlorine at the phenoxyethyl position enhances metabolic stability and target affinity .
  • Morpholine ring : Improves solubility and pharmacokinetics, as seen in analogous triazolopyrimidines .
  • Triazole-pyrimidine core : Essential for π-π stacking interactions with purine-binding pockets in enzymes .
    SAR studies should compare derivatives using standardized assays (e.g., MIC for antimicrobial activity) .

How can contradictory bioactivity data across studies be reconciled?

Advanced Data Analysis
Contradictions may stem from:

  • Assay variability : Normalize data using positive controls (e.g., known kinase inhibitors in enzyme assays) .
  • Cellular context : Test activity in multiple cell lines to account for receptor expression differences .
  • Computational modeling : Re-analyze docking poses to identify critical binding residues missed in initial studies .

What strategies improve the compound’s selectivity for therapeutic targets?

Q. Advanced Multi-Target Optimization

  • Fragment-based design : Introduce substituents (e.g., methyl or ethyl groups) to sterically block off-target binding .
  • Pharmacophore filtering : Use Schrödinger’s Phase to exclude moieties prone to non-specific interactions .
  • In vivo profiling : Compare tissue distribution and metabolite profiles in animal models to refine selectivity .

How can computational methods accelerate reaction design for derivatives?

Q. Advanced Computational Workflows

  • Reaction path prediction : Apply quantum chemical calculations (e.g., DFT) to model intermediates and transition states .
  • Machine learning : Train models on existing triazolopyrimidine datasets to predict optimal reaction conditions .
  • Retrosynthetic tools : Use Synthia or ASKCOS to propose novel routes for introducing morpholine or phenoxyethyl groups .

What are the critical stability considerations for long-term storage?

Q. Basic Material Characterization

  • Thermal stability : Perform DSC/TGA to identify decomposition temperatures .
  • Light sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation .
  • Hygroscopicity : Use Karl Fischer titration to assess water uptake; desiccants may be required .

How can researchers validate the compound’s purity for regulatory submissions?

Q. Advanced Quality Control

  • Chiral purity : Use chiral HPLC or SFC to resolve enantiomers, especially if stereocenters are present .
  • Elemental analysis : Verify C/H/N percentages match theoretical values (deviation <0.4%) .
  • Batch-to-batch consistency : Implement QbD principles with DoE (Design of Experiments) to minimize variability .

What in vivo models are appropriate for evaluating pharmacokinetics?

Q. Advanced Preclinical Testing

  • Rodent models : Monitor plasma half-life and bioavailability via LC-MS/MS after oral/intravenous dosing .
  • Tissue penetration : Use radiolabeled analogs (e.g., 14C^{14}\text{C}-tagged) to quantify brain or tumor uptake .
  • Metabolite profiling : Identify major metabolites using hepatocyte incubations or microsomal assays .

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